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molecular formula C12H9Br2NS B8614568 4-Bromo-2-(2-bromophenylsulfanyl)-aniline

4-Bromo-2-(2-bromophenylsulfanyl)-aniline

Cat. No. B8614568
M. Wt: 359.08 g/mol
InChI Key: NCIATDJRQJHNTM-UHFFFAOYSA-N
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Patent
US07432257B2

Procedure details

To a mixture of 4-bromo-2-(2-bromophenylsulfanyl)-nitrobenzene, 1e (15.56 g; 40 mmol) in acetic acid (200 mL) and methanol (400 mL) was added zinc (15.7 g; 240 mmol) over a 30 min period. The mixture was heated to 40° C. for 1 h overnight, filtered, evaporated, and dried under vacuum overnight. The residue was suspended in 1N NaOH solution and extracted with methylene chloride. The organic phase was dried over MgSO4, filtered, and evaporated. The residue was purified via flash column chromatography (eluent gradient: 0 to 10% EtOAc in heptane) to yield 14.2 g (99%) of title compound 4-bromo-2-(2-bromophenylsulfanyl)-aniline, 2e.
Name
4-bromo-2-(2-bromophenylsulfanyl)-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1e
Quantity
15.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
15.7 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Br:18])[CH:3]=1>C(O)(=O)C.CO.[Zn]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Br:18])[CH:3]=1

Inputs

Step One
Name
4-bromo-2-(2-bromophenylsulfanyl)-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])SC1=C(C=CC=C1)Br
Name
1e
Quantity
15.56 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])SC1=C(C=CC=C1)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash column chromatography (eluent gradient: 0 to 10% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1)SC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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